GSK429286A

Descripción general

Descripción

GSK429286A es un inhibidor selectivo de las quinasas asociadas a Rho, específicamente dirigido a ROCK1 y ROCK2. Estas quinasas juegan un papel crucial en varios procesos celulares, incluyendo la contracción, la motilidad, la proliferación y la apoptosis. This compound ha mostrado un potencial significativo en la investigación científica debido a su alta selectividad y potencia .

Mecanismo De Acción

GSK429286A ejerce sus efectos inhibiendo selectivamente ROCK1 y ROCK2. Se une a los sitios activos de estas quinasas, impidiendo su interacción con sustratos posteriores. Esta inhibición lleva a una reducción de la fosforilación de MYPT en Thr850, afectando varios procesos celulares como la contracción y la motilidad .

Análisis Bioquímico

Biochemical Properties

GSK429286A plays a significant role in biochemical reactions. It interacts with enzymes such as ROCK1 and ROCK2 . The nature of these interactions is inhibitory, with IC50 values of 14 nM and 63 nM for ROCK1 and ROCK2, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways . For instance, it has been found to upregulate gene expression of LIF, SOCS3, RRAD, NOTCH3, TNF, CXCL1, VDR, IL6, and THBS2, which are targets of a number of signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by selectively inhibiting ROCK1 and ROCK2 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and does not degrade significantly

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, oral administration of this compound at single doses of 3-30 mg/kg dramatically reduces mean arterial pressure in the spontaneously hypertensive rats (SHRs) in a dose-dependent manner .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of ROCK1 and ROCK2

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

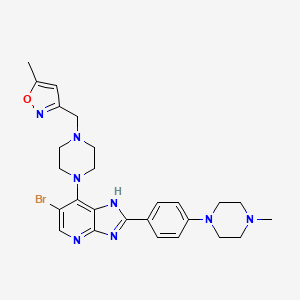

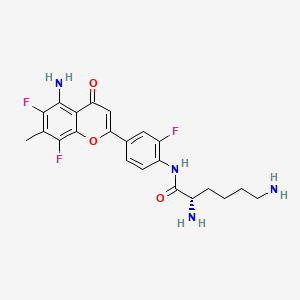

GSK429286A se sintetiza mediante un proceso de varios pasos que involucra la formación de intermediarios clave. La síntesis comienza con la preparación de N-(6-fluoro-1H-indazol-5-il)-6-metil-2-oxo-4-[4-(trifluorometil)fenil]-3,4-dihidro-1H-piridina-5-carboxamida. Este intermedio se somete luego a diversas condiciones de reacción, incluyendo calentamiento y tratamiento ultrasónico, para obtener el producto final .

Métodos de Producción Industrial

La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena a -20°C para mantener la estabilidad. La solubilidad en DMSO y etanol también se considera durante la producción para facilitar su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK429286A se somete a varios tipos de reacciones químicas, incluyendo:

Reacciones de Inhibición: Inhibe ROCK1 y ROCK2 uniéndose a sus sitios activos.

Reacciones de Fosforilación: Afecta la fosforilación de MYPT en Thr850, que está mediada por ROCK.

Reactivos y Condiciones Comunes

Reactivos: DMSO, etanol y otros solventes se utilizan comúnmente para disolver this compound.

Condiciones: El compuesto se usa a menudo a concentraciones que van desde 1 μM a 10 μM en varios estudios in vitro e in vivo.

Principales Productos Formados

El principal producto formado a partir de las reacciones que involucran this compound es la inhibición de las actividades de ROCK1 y ROCK2, lo que lleva a efectos posteriores en los procesos celulares .

Aplicaciones Científicas De Investigación

GSK429286A tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de ROCK1 y ROCK2 en varias reacciones químicas.

Biología: Se investiga por sus efectos sobre la motilidad celular, la proliferación y la apoptosis.

Medicina: Se explora para posibles aplicaciones terapéuticas en enfermedades como la hipertensión y el cáncer.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a ROCK1 y ROCK2 .

Comparación Con Compuestos Similares

Compuestos Similares

Y-27632: Otro inhibidor de ROCK, pero menos selectivo en comparación con GSK429286A.

H-1152: Similar en función, pero difiere en selectividad y potencia.

GSK269962A: Comparte propiedades inhibitorias similares, pero tiene perfiles farmacocinéticos diferentes .

Singularidad

This compound se destaca por su alta selectividad para ROCK1 y ROCK2, convirtiéndolo en una herramienta valiosa en la investigación. Su mejor biodisponibilidad oral y potencia mejoran aún más su aplicabilidad en diversos estudios científicos .

Propiedades

IUPAC Name |

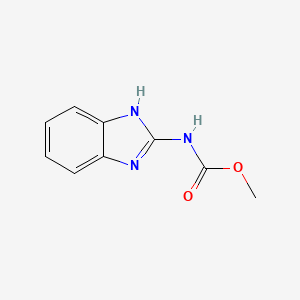

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIIUAHHAZEXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463946 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864082-47-3 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864082-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Rho-15?

A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []

Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?

A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:

- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]

- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]

- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]

Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?

A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.

Q4: What is the molecular formula and weight of Rho-15?

A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.

Q5: Is there any available spectroscopic data for Rho-15?

A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.

Q6: How do structural modifications of Rho-15 affect its activity?

A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.

Q7: What is known about the stability of Rho-15 under different conditions?

A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.

Q8: What is the pharmacokinetic profile of Rho-15 in animal models?

A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.

Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?

A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.

Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?

A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.

Q11: What is known about the toxicity and safety profile of Rho-15?

A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.

Q12: Are there any specific drug delivery strategies being explored for Rho-15?

A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.

Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?

A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.

Q14: What is the connection between Rho-15 and Escherichia coli?

A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]

Q15: How does the rho-15 mutation impact E. coli?

A15: The rho-15 mutation in E. coli can lead to:

- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]

- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]

- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]

Q16: How does the rho-15 mutation relate to methionine auxotrophy?

A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.

Q17: Can the rho-15 mutation be suppressed?

A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.

Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?

A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []

Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?

A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.